REACTION_CXSMILES
|
O[C:2]1[CH:3]=[C:4]2[C:10](=O)[O:9][C:8](=O)[C:5]2=N[CH:7]=1.[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Br)=[CH:17][CH:16]=1.[C:23](=O)([O-])[O-:24].[K+].[K+]>O1CCCC1>[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][O:24][CH2:23][C:3]2[CH:2]=[CH:7][C:8]([O:9][CH3:10])=[CH:5][CH:4]=2)=[CH:17][CH:16]=1 |f:2.3.4|
|
Name
|
3-hydroxy-furo[3,4-b]pyridine-5,7-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C(=NC1)C(OC2=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COCC2=CC=C(C=C2)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |